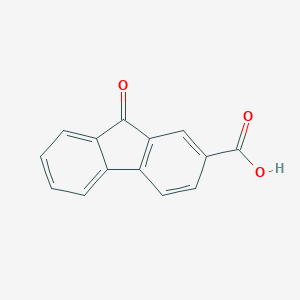

9-Fluorenone-2-carboxylic acid

Beschreibung

Contextualizing 9-Fluorenone-2-carboxylic Acid within Fluorenone Chemistry Research

Fluorenones are a class of polycyclic aromatic compounds characterized by a fluorene (B118485) backbone with a ketone functional group at the C9 position. researchgate.net These structures are significant in medicinal chemistry, materials science, and organic synthesis due to their rigid, planar, and electron-deficient nature. researchgate.netresearchgate.net this compound is a specific derivative of this class, distinguished by a carboxylic acid group at the 2-position of the fluorenone core. This addition of a carboxylic acid functional group is pivotal, as it serves as a reactive handle for further chemical modifications and as a key interacting moiety in biological systems. The unique electronic and photophysical properties of the fluorenone scaffold, combined with the versatility of the carboxylic acid group, make this compound a valuable building block in various scientific fields. researchgate.netcymitquimica.com

Historical Perspectives on this compound Research

The study of fluorenones dates back to the early 20th century, with synthetic protocols being developed as early as 1931. researchgate.net Early methods for producing the fluorenone core included the oxidation of fluorene, which was first discovered in coal tar in 1867. wikipedia.org Specific synthesis of this compound was later established through methods such as the oxidation of 2-acetylfluorene (B1664035). orgsyn.org A modification of a method first reported by Dziewonski and Schnayder involves the oxidation of 2-acetylfluorene using sodium dichromate in acetic acid. orgsyn.org Over the decades, research has evolved from basic synthesis and characterization to exploring its utility. The development of more sophisticated synthetic routes, including palladium-catalyzed reactions and photoredox catalysis, has expanded the accessibility and diversity of fluorenone derivatives. rsc.orgorganic-chemistry.org This progression has enabled contemporary research to focus on its application-specific properties, such as in the design of targeted therapeutic agents and advanced materials. researchgate.net

Scope and Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound is recognized as a versatile scaffold with significant applications. Its importance stems from its utility as a precursor in organic synthesis and as a core structure in medicinal chemistry and materials science. researchgate.net

Key areas of its contemporary significance include:

Medicinal Chemistry : The compound serves as a foundational structure for developing novel therapeutic agents. It is a known scaffold for tubulin polymerization inhibitors, which are crucial for anticancer drug development. researchgate.net Derivatives have also shown potent inhibitory activity against enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research. nih.gov

Organic Synthesis : It is a valuable intermediate for constructing more complex molecules. For instance, it is used to synthesize various heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, through multi-step reactions. grafiati.comgrafiati.com

Coordination Chemistry : The molecule can act as a ligand, forming stable complexes with transition metals like copper (II) and nickel (II). These metal complexes have potential applications in catalysis. cjsc.ac.cn

Materials Science : The photophysical properties of the fluorenone core make it suitable for applications in fluorescence-based techniques and for the development of organic electronic materials. biosynth.com

The ongoing research into this compound continues to uncover new potential, solidifying its role as a key building block in chemical innovation.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 9-oxofluorene-2-carboxylic acid | nih.gov |

| CAS Number | 784-50-9 | nih.govscbt.com |

| Molecular Formula | C₁₄H₈O₃ | biosynth.comscbt.com |

| Molecular Weight | 224.21 g/mol | biosynth.comscbt.com |

| Appearance | Yellow Powder / Crystalline Solid | nih.gov |

| Melting Point | >300 °C |

Table 2: Selected Synthetic Routes for this compound

| Method | Description | Source(s) |

|---|---|---|

| Oxidation of 2-acetylfluorene | 2-acetylfluorene is oxidized using sodium dichromate in glacial acetic acid, followed by treatment with acetic anhydride. | orgsyn.org |

| Lithiation and Carboxylation | 9-Fluorenone (B1672902) is treated with lithium diisopropylamide (LDA) to form a lithiated intermediate, which is then quenched with carbon dioxide gas and acidified. | |

| Palladium-Catalyzed Carbonylation | This multi-step process involves the bromination of 9-fluorenone, followed by a palladium-catalyzed carbonylation reaction to form a methyl ester, which is then saponified to yield the carboxylic acid. |

Table 3: Overview of Research Applications

| Field | Specific Application | Findings | Source(s) |

|---|---|---|---|

| Medicinal Chemistry | Antitumor Agents (Tubulin Inhibitors) | Serves as a scaffold for tubulin binders. Introduction of hydrophobic groups enhances antiproliferative activity against cancer cell lines. | researchgate.net |

| Medicinal Chemistry | Enzyme Inhibition (AChE Inhibitors) | Derivatives show potent inhibition of human acetylcholinesterase (hAChE), a target in Alzheimer's disease treatment. | |

| Organic Synthesis | Precursor for Heterocycles | Used as a key intermediate in the synthesis of substituted 1,3,4-oxadiazole derivatives. | grafiati.comgrafiati.com |

| Coordination Chemistry | Ligand for Metal Complexes | Forms stable complexes with transition metals (e.g., Cu(II), Ni(II)), which can be used to enhance catalyst reactivity. | cjsc.ac.cn |

| Materials Science | Fluorescent Probes | Exhibits photophysical properties suitable for fluorescence microscopy and other optical techniques. | biosynth.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-oxofluorene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCTXUUKONLPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229062 | |

| Record name | 9-Oxofluoren-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-50-9 | |

| Record name | Fluorenone-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxofluoren-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 784-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 784-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxofluoren-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-oxofluoren-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Fluorenone 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to 9-Fluorenone-2-carboxylic Acid

Traditional synthetic strategies for this compound rely on well-understood chemical transformations. These methods often involve the functionalization of a pre-existing fluorenone core or the conversion of related precursors.

Preparation from this compound Methyl Ester

A common route to obtaining this compound involves the hydrolysis of its corresponding methyl ester. This two-step process often begins with the esterification of the carboxylic acid, which can serve as a method for purification or as a protective step in a larger synthetic sequence. The methyl ester is synthesized from this compound by refluxing it with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

The reverse reaction, the saponification of this compound methyl ester, yields the parent carboxylic acid. This hydrolysis is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester's carbonyl carbon. This process forms a tetrahedral intermediate, which then collapses to release a methoxide (B1231860) ion, resulting in the formation of the carboxylate salt. A subsequent acidification step with a strong acid, like hydrochloric acid, protonates the carboxylate to furnish the final this compound.

Hydrolysis of Cyanide Precursors to Carboxylic Acid

The conversion of a nitrile (cyanide) group to a carboxylic acid is a robust and widely used transformation in organic synthesis. For the preparation of this compound, this method starts with a 2-cyano-9-fluorenone precursor. The nitrile can be hydrolyzed under either acidic or basic conditions. lumenlearning.comchemistrysteps.com

Under basic conditions, the reaction involves heating the nitrile with an aqueous base like sodium hydroxide. researchgate.net The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com This process ultimately forms a carboxylate salt after a series of steps. The reaction mixture is then acidified to produce the final carboxylic acid. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is also effective, typically involving heating the nitrile with an aqueous acid solution, such as sulfuric or hydrochloric acid. lumenlearning.comlibretexts.org This method directly yields the carboxylic acid and an ammonium (B1175870) salt as a byproduct. libretexts.org This synthetic route is particularly valuable as the nitrile precursor can be introduced to the fluorenone scaffold through various methods, including nucleophilic substitution or Sandmeyer reactions. researchgate.netorganic-chemistry.org

Nitration of Fluorenone Precursors

A multi-step pathway to this compound can be initiated through the nitration of fluorenone. This electrophilic aromatic substitution reaction typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 2-nitro-9-fluorenone (B187283) among other isomers. orgsyn.org

The synthesis proceeds through the following sequence:

Reduction of the Nitro Group: The 2-nitro-9-fluorenone is reduced to 2-amino-9-fluorenone (B160198). This can be accomplished using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation.

Diazotization: The resulting 2-amino-9-fluorenone is then converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). nih.gov

Cyanation (Sandmeyer Reaction): The diazonium salt is subsequently displaced by a cyanide group in a Sandmeyer reaction. organic-chemistry.org This involves treating the diazonium salt solution with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a nitrile, forming 2-cyano-9-fluorenone.

Hydrolysis: As described in the previous section (2.1.2), the 2-cyano-9-fluorenone is then hydrolyzed under acidic or basic conditions to yield the final product, this compound. lumenlearning.comresearchgate.net

Fischer Esterification in Related Carboxylic Acid Synthesis

Fischer esterification is a fundamental organic reaction used to convert carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst. This reaction is an equilibrium process. To favor the formation of the ester, the equilibrium can be shifted to the product side by using a large excess of the alcohol or by removing the water that is formed as a byproduct.

The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

Deprotonation: The final step is the deprotonation of the resulting species to regenerate the acid catalyst and form the ester.

This method is directly applicable to the synthesis of this compound methyl ester, as mentioned in section 2.1.1, which is a key intermediate in several synthetic pathways.

Advanced and Novel Synthetic Approaches for this compound Derivatives

Building upon the core structure of this compound, researchers have developed methods to synthesize more complex derivatives, particularly heterocyclic compounds, which are of significant interest in medicinal chemistry.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives from this compound Hydrazide

A prominent advanced synthetic application starting from this compound is the preparation of various 1,3,4-oxadiazole derivatives. This pathway utilizes this compound hydrazide as a crucial intermediate.

The synthetic sequence begins with the conversion of this compound to its methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield this compound hydrazide. This acid hydrazide serves as a versatile building block for constructing the 1,3,4-oxadiazole ring system through several routes:

Condensation with Aromatic Acids: The acid hydrazide can be condensed with various substituted benzoic acids using a dehydrating agent like phosphorus oxychloride (POCl₃) to form 5-(9-fluorenone-2-yl)-2-aryl-1,3,4-oxadiazoles.

Reaction with Formic Acid: Treatment of the acid hydrazide with formic acid produces an N-formyl hydrazide intermediate. Subsequent refluxing with a strong dehydrating agent such as phosphorus pentoxide results in cyclization to yield 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole.

Reaction with Phenyl Isocyanate: The acid hydrazide reacts with phenyl isocyanate to give an N-phenyl semicarbazide (B1199961) derivative. This intermediate can then undergo intramolecular cyclization, often facilitated by an acid like polyphosphoric acid, to form 5-(9-fluorenone-2-yl)-N-phenyl-1,3,4-oxadiazole-2-amine.

Reaction with Carbon Disulfide: In the presence of potassium hydroxide (KOH), the acid hydrazide reacts with carbon disulfide (CS₂) to afford 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole-2-thiol. This thiol derivative can be further functionalized by reacting it with various alkyl halides or secondary amines to produce a range of 2-alkylthiol and 2-N-alkyl derivatives, respectively.

The table below summarizes the key transformations starting from the acid hydrazide intermediate.

| Starting Material | Reagent(s) | Product Type |

| This compound hydrazide | Substituted Benzoic Acids / POCl₃ | 5-(9-fluorenone-2-yl)-2-aryl-1,3,4-oxadiazole |

| This compound hydrazide | 1. Formic Acid; 2. P₂O₅ | 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole |

| This compound hydrazide | 1. Phenyl Isocyanate; 2. H₃PO₄ | 5-(9-fluorenone-2-yl)-N-phenyl-1,3,4-oxadiazole-2-amine |

| This compound hydrazide | CS₂ / KOH | 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole-2-thiol |

| 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole-2-thiol | Alkyl Halides | 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole-2-alkyl thiol |

| 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole-2-thiol | Secondary Amines | 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole-2-N-alkyl |

Generation of Tubulin Binders via Introduction of Hydrophobic Groups at Position 7

The fluorenone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in compounds with significant biological activities. acs.org One of the key applications is in the development of tubulin polymerization inhibitors, which are potent anti-cancer agents. nih.govmdpi.com These agents function by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com

Research into tubulin inhibitors often involves the synthesis of hybrid molecules that combine different pharmacophores to enhance activity. nih.gov The strategic placement of various functional groups on the core scaffold is crucial for optimizing interaction with the colchicine (B1669291) binding site on tubulin. mdpi.commdpi.com While specific research focusing solely on the introduction of hydrophobic groups at position 7 of the this compound scaffold is not detailed in the provided research, the general principle in developing tubulin inhibitors involves modifying the scaffold to enhance binding and efficacy. mdpi.comresearchgate.net Molecular docking studies are instrumental in designing novel candidates and guiding the synthetic strategy to achieve higher potency. researchgate.net

Palladium-Catalyzed Annulation and Cyclocarbonylation Reactions in Fluorenone Synthesis

Palladium catalysis is a powerful and versatile tool for the synthesis of 9-fluorenone (B1672902) and its derivatives, offering high yields and good functional group compatibility. organic-chemistry.org These methods often provide more efficient and less harsh alternatives to traditional syntheses that may require strong mineral acids or oxidizing agents. nih.gov

Key palladium-catalyzed strategies include:

Annulation of Arynes: Substituted fluoren-9-ones can be prepared in good yields through the palladium-catalyzed annulation of in-situ generated arynes with 2-haloarenecarboxaldehydes. nih.govresearchgate.net This method involves the creation of two new carbon-carbon bonds in a single step. nih.gov

Cyclocarbonylation of o-Halobiaryls: This novel approach allows for the synthesis of various substituted fluoren-9-ones in very high yields. acs.org The reaction effectively cyclizes o-halobiaryls under a carbon monoxide atmosphere. organic-chemistry.orgacs.org This technique has been successfully applied to produce fluorenones with both electron-donating and electron-withdrawing substituents, as well as polycyclic and heterocyclic variants. organic-chemistry.orgacs.org

Dehydrogenative Cyclization: An effective route involves the palladium-catalyzed dual C-H functionalization of benzophenones. acs.orgnih.govacs.org This oxidative dehydrogenative cyclization provides a concise pathway to fluorenone derivatives from readily available starting materials. acs.orgnih.gov

Carbonylative Multiple C-C Bond Formation: This process enables an efficient route to substituted fluoren-9-ones from commercially available aryl halides and arylboronic acids under a carbon monoxide atmosphere. organic-chemistry.org

Below is a table summarizing various palladium-catalyzed methods for fluorenone synthesis.

| Method | Starting Materials | Key Reagents | Advantage | Citations |

| Annulation of Arynes | 2-Haloarenecarboxaldehydes, 2-(trimethylsilyl)aryl triflates | Pd(dba)₂, P(o-tolyl)₃, CsF | Avoids harsh oxidizing agents and strong acids. | nih.gov |

| Cyclocarbonylation | o-Halobiaryls | Pd(OAc)₂, PPh₃, CO gas | Very high yields, tolerant of various substituents. | organic-chemistry.orgacs.org |

| Dehydrogenative Cyclization | Benzophenones | Pd(OAc)₂, Ag₂O, TFA | Concise and effective route with high functional group compatibility. | acs.orgnih.govacs.org |

| Sequential Reactions | 2-Bromobenzaldehydes, Arylboronic acids | Palladacycle catalyst | Efficient access from readily available materials. | organic-chemistry.orgacs.org |

Visible-Light-Promoted Enantioselective Catalysis in Fluorenone Chemistry

Visible-light photocatalysis has emerged as a powerful and green technology in organic synthesis, enabling unique reaction pathways under mild conditions. researchgate.netrsc.org In fluorenone chemistry, this approach has been utilized for both the synthesis of the fluorene (B118485) core and for enantioselective transformations.

A novel method involves the visible-light photocatalytic bicyclization of β-alkynyl propenones with α-bromocarbonyls to produce richly decorated syn-fluoren-9-ones with high diastereoselectivity. rsc.org This reaction proceeds through a radical-triggered cascade cyclization. rsc.org Furthermore, convenient approaches to fluorenes have been developed from α-biaryldiazoacetates using low-energy blue light, which generates a carbene intermediate without the need for any catalysts, bases, or oxidants. researchgate.net

Interestingly, 9-fluorenone itself can act as an electron-shuttle catalyst. nih.govacs.org Researchers have developed a visible-light-induced, chiral Lewis acid-catalyzed method for the highly enantioselective acylation and alkylation of aldimines, which is enabled by cooperative 9-fluorenone (FLN) electron-shuttle catalysis. nih.govacs.org This strategy has been used to produce a variety of chiral amines and their derivatives with high yields and excellent stereocontrol. nih.gov

Aerobic N-Heterocyclic Carbene-Catalyzed Methods for Fluorenone Ring Formation

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that have gained prominence for their ability to mediate a wide range of chemical transformations. chalmers.sewpmucdn.com A key feature of NHC catalysis is "umpolung," or the reversal of polarity of a functional group, which enables the synthesis of complex molecules from simple aldehydes. isca.me

While the direct aerobic NHC-catalyzed formation of the fluorenone ring is a specialized area, the principles of aerobic oxidative NHC catalysis have been established. chalmers.se An aerobic protocol has been developed for the synthesis of α,β-unsaturated esters, which utilizes molecular oxygen as the terminal oxidant with the help of electron transfer mediators (ETMs). chalmers.se This approach aligns with green chemistry principles by replacing high molecular weight oxidants and reducing chemical waste. chalmers.se The application of NHCs in catalysis is broad, including their use as ligands for transition metals and as catalysts for various acyl anion addition reactions. wpmucdn.com The development of NHC-catalyzed reactions under aerobic conditions represents a significant step towards more sustainable chemical synthesis. chalmers.se

Organometallic Approaches in Fluorenone Derivative Synthesis

Beyond palladium, other transition metals are instrumental in catalyzing the synthesis of fluorenones. These organometallic approaches provide alternative pathways, sometimes offering different selectivity or compatibility with various functional groups.

Rhodium-Catalyzed Acylation: An efficient synthesis of fluorenones can be achieved through the rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids. This method allows for the preparation of fluorenones with diverse substituents in very good yields. organic-chemistry.org

Ruthenium-Mediated Cycloadditions: Fluorenone derivatives can be accessed through solvent-free ruthenium trichloride (B1173362) mediated [2+2+2] cycloadditions, highlighting another avenue for constructing the tricyclic core. acs.org

These organometallic methods, alongside the extensive palladium-catalyzed reactions, provide a rich toolbox for chemists to construct the fluorenone scaffold from a variety of precursors.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for important chemical compounds, including 9-fluorenone and its derivatives. globethesis.com The goal is to create processes that are more environmentally friendly, energy-efficient, and generate less waste. chalmers.segoogle.com

Key green strategies in fluorenone synthesis include:

Use of Air as an Oxidant: A significant advancement is the use of air or molecular oxygen as the primary oxidant, which is abundant, inexpensive, and produces water as the only byproduct. globethesis.comgoogle.com Highly efficient methods have been developed for the aerobic oxidation of 9H-fluorenes to 9-fluorenones under ambient conditions, often using a simple base like potassium hydroxide (KOH) in a solvent like THF. rsc.orgresearchgate.net This approach provides high yields and purity. rsc.org

Benign Solvents: Efforts are being made to replace hazardous organic solvents. globethesis.com Some processes utilize dimethyl sulfoxide (B87167) (DMSO) and can recover the solvent for reuse. google.com The ultimate green solvent, water, is also being explored for the catalytic oxidation synthesis of fluorenone derivatives. globethesis.com

Metal-Free Oxidative Methods: To avoid the cost and potential toxicity of transition metals, metal-free oxidative cyclization methods have been developed. beilstein-journals.org One such method uses tert-butyl hydroperoxide (TBHP) to promote the cross-dehydrogenative coupling of 2-(aminomethyl)biphenyls, yielding highly substituted fluorenones. nih.govresearchgate.net These methods are attractive from an ecological standpoint due to the low cost of the oxidants. beilstein-journals.orgnih.gov

Atom Economy: Some synthetic routes are designed for high atom economy, where the majority of atoms from the reactants are incorporated into the final product. google.com For instance, the oxidation of fluorene using molecular oxygen catalyzed by a base is a high atomic economic reaction with water as the main byproduct. google.com

These approaches demonstrate a commitment to developing more sustainable and environmentally responsible methods for chemical manufacturing. google.comgoogle.com

Purity and Characterization of Synthesized this compound Compounds

The definitive identification and confirmation of purity for synthesized this compound and its derivatives are accomplished using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the correct arrangement of atoms and functional groups in the synthesized fluorenone core. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would confirm the presence of the ketone (C=O) group within the fluorenone ring system and the carboxylic acid (-COOH) group, including its carbonyl (C=O) and hydroxyl (O-H) stretches. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which serves to confirm its elemental composition and molecular formula. mdpi.com

Melting Point Analysis: The melting point is a key physical property used to assess the purity of a solid compound. A sharp and well-defined melting point range typically indicates a high degree of purity. For this compound, the expected melting point is above 300 °C. prepchem.com

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) are used to monitor the progress of a reaction and for preliminary purity assessment. mdpi.com

The compound this compound is identified by its CAS number 784-50-9 and has a molecular formula of C₁₄H₈O₃. nih.gov A combination of the above spectroscopic and physical methods is essential to unambiguously characterize the synthesized molecules and ensure their purity for subsequent studies or applications. researchgate.net

Spectroscopic Investigations and Structural Elucidation of 9 Fluorenone 2 Carboxylic Acid

Electronic Absorption and Emission Spectroscopy of 9-Fluorenone-2-carboxylic Acid and its Derivatives

The electronic spectroscopy of this compound and related fluorenone compounds provides significant insight into their electronic structure, excited-state dynamics, and interactions with their environment. The fluorenone core, characterized by its conjugated π-system and carbonyl group, gives rise to distinct absorption and emission properties that are sensitive to molecular and environmental factors.

Fluorenone and its derivatives are known to exhibit solvatochromism, where the position of their UV-Visible absorption bands changes with the polarity of the solvent. digitellinc.com This phenomenon arises from differential solvation of the molecule's electronic ground and excited states. nih.gov The absorption spectrum of fluorenones typically displays bands corresponding to π→π* and n→π* electronic transitions. The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. masterorganicchemistry.com

The position, intensity, and shape of these absorption bands are altered by the solvent's ability to stabilize the different electronic states. ijcce.ac.ir In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, often leading to a shift in the absorption maximum (λmax). This interplay between the singlet and triplet manifolds in different solvents dictates the observed solvatochromic shifts. digitellinc.com For this compound, the carboxylic acid moiety can further influence these interactions, particularly in solvents capable of hydrogen bonding.

Table 1: Expected Solvatochromic Shifts for this compound Transitions

| Transition Type | Nonpolar Solvent (e.g., Cyclohexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Ethanol) | Expected Shift |

| n→π | Lower Energy (Longer λ) | Higher Energy (Shorter λ) | Highest Energy (Shorter λ) | Blue Shift (Hypsochromic) |

| π→π | Higher Energy (Shorter λ) | Lower Energy (Longer λ) | Lower Energy (Longer λ) | Red Shift (Bathochromic) |

This table is illustrative of general trends for fluorenone derivatives.

The fluorescence properties of fluorenone are highly dependent on the solvent environment. Generally, the fluorescence intensity of fluorenone increases with rising solvent polarity. researchgate.net However, in protic solvents such as alcohols, a significant decrease in fluorescence intensity, or quenching, is observed. researchgate.net This quenching is attributed to the formation of a 1:1 hydrogen-bonded complex between the fluorenone's carbonyl group and the solvent's hydroxyl group. researchgate.net

This complex formation alters the relative energies of the singlet (S1) and triplet (T1) excited states, which have n-π* and π-π* characters, respectively. The hydrogen bonding can promote intersystem crossing from the fluorescent singlet state to the non-fluorescent triplet state, thus providing an efficient non-radiative deactivation pathway and quenching the fluorescence. researchgate.net The mechanism of quenching can be static, involving the formation of a non-fluorescent complex in the ground state, or dynamic, involving collisions between the excited-state fluorophore and the quencher. nih.govnih.gov For fluorenone derivatives in the presence of alcohols, evidence points towards static quenching due to the formation of the ground-state hydrogen-bonded complex. researchgate.net

Research has demonstrated the synthesis of a coordination polymer using a fluorene-based bifunctional ligand. dntb.gov.ua These materials can act as highly sensitive and selective chemical sensors. For instance, a cadmium-based coordination polymer (CP-Cd) exhibited a strong "turn-off" fluorescence response in the presence of tetracycline (B611298) antibiotics and 2,4,6-trinitrophenol in aqueous solutions. dntb.gov.uaresearchgate.net The quenching mechanism in these sensor applications is often attributed to energy transfer from the excited CP framework to the analyte molecule or disruption of the ligand's emissive state upon binding.

Other Spectroscopic Techniques for this compound Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₈O₃), the exact molecular weight is 224.0473 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that can be used for structural confirmation. The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 224. chemicalbook.comnist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₃ | nist.gov |

| Molecular Weight | 224.21 g/mol | nih.gov |

| Monoisotopic Mass | 224.047344113 Da | nih.gov |

| Molecular Ion Peak [M]⁺ | m/z 224 | nih.govchemicalbook.com |

| Major Fragment Ion | m/z 179 | nih.gov |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. srce.hr While stable radicals of this compound are not common, EPR is an invaluable tool for investigating radical intermediates that may form during chemical reactions, photochemical processes, or decomposition.

Studies on related polyarylated fluorene (B118485) derivatives have shown that some of these compounds can decompose to form stable carbon-centered radicals. researchgate.net EPR spectroscopy was instrumental in identifying and characterizing these radical species. The analysis of an EPR spectrum can provide the g-value and hyperfine coupling constants. The g-value gives information about the electronic environment of the unpaired electron, while hyperfine coupling reveals interactions between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹³C), offering detailed insights into the radical's structure and the delocalization of the unpaired electron across the molecular framework. nih.govcdmf.org.br Therefore, should this compound or its derivatives form a radical species, EPR would be the definitive technique for its structural elucidation. researchgate.net

Absence of Specific Research Findings on Surface-Enhanced Raman Scattering of this compound

Despite a comprehensive search of scientific literature, no specific research articles or experimental data detailing the Surface-Enhanced Raman Scattering (SERS) of this compound were identified.

While the principles of SERS are well-established for a wide range of chemical compounds, including aromatic and carboxylic acid functional groups present in this compound, dedicated studies applying this technique to this particular molecule appear to be unavailable in the public domain.

SERS is a powerful analytical technique that provides significantly enhanced Raman signals of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, such as gold or silver nanoparticles. This enhancement allows for the detection and structural analysis of compounds at very low concentrations. The interaction between the analyte and the metallic nanostructure, which is crucial for the SERS effect, is highly specific to the molecule's structure, orientation, and the nature of the SERS substrate.

General studies on the SERS of aromatic carboxylic acids often report on the adsorption mechanisms, which can occur through the carboxylate group, the aromatic ring's π-system, or a combination of both. The resulting SERS spectrum provides insights into the molecule-surface orientation and the chemical environment. For instance, the interaction of the carboxyl group with a silver or gold surface can be observed through characteristic shifts in the vibrational modes of the C=O and C-O bonds. Similarly, the interaction of the aromatic rings with the metal surface can influence the in-plane and out-of-plane ring vibrations.

However, without specific experimental data for this compound, any discussion of its SERS characteristics, including detailed peak assignments and enhancement factors, would be purely speculative. The unique electronic and structural properties of the fluorenone moiety combined with the carboxylic acid group would undoubtedly result in a distinct SERS spectrum. The generation of a data table with specific research findings is therefore not possible at this time.

Further research would be necessary to explore the SERS characteristics of this compound, which could involve:

Adsorption studies on various SERS-active substrates (e.g., silver and gold colloids, nanostructured films).

Acquisition of SERS spectra under different experimental conditions (e.g., pH, concentration).

Theoretical calculations, such as Density Functional Theory (DFT), to complement experimental findings and aid in the assignment of vibrational modes.

Such investigations would be valuable in elucidating the molecule-surface interactions and expanding the application of SERS to this class of compounds.

Computational and Theoretical Studies of 9 Fluorenone 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations have provided significant insights into the structure and electronic properties of 9-Fluorenone-2-carboxylic acid.

Density Functional Theory (DFT) has been a primary method for investigating this compound (9F2CA). nih.gov Researchers have utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d,p) basis set to perform comprehensive theoretical analyses. nih.gov These calculations are used to determine the equilibrium molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. nih.gov

Furthermore, DFT calculations have been instrumental in determining the harmonic vibrational frequencies of 9F2CA. nih.gov The theoretical vibrational spectra, including infrared (IR) and Raman intensities, have been computed and compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectral data. nih.govresearchgate.net This comparison allows for a reliable assignment of the observed vibrational bands, including those in the low-frequency region, to specific molecular motions such as the stretching and bending of the C=O groups (both ketone and carboxylic acid), the O-H stretch of the carboxylic acid, and various vibrations of the fluorene (B118485) ring structure. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and stability. mdpi.com For this compound, the energies of the HOMO and LUMO have been calculated using quantum theory. nih.gov

Studies on substituted 9-fluorenone (B1672902) scaffolds show clear trends in how functional groups affect the frontier orbitals. semanticscholar.org The presence of an electron-withdrawing group, such as the carboxylic acid moiety in 9F2CA, is expected to lower the energy levels of both the HOMO and the LUMO compared to the parent 9-fluorenone molecule. semanticscholar.org This modification of the electronic structure directly influences the molecule's optical and electronic properties, as the HOMO-LUMO gap is related to the energy required for electronic transitions. semanticscholar.org The calculated HOMO-LUMO energy gap is a key parameter for assessing the global reactivity of the molecule. researchgate.net

| Parameter | Description | Significance in this compound Studies |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron; calculated via quantum methods. nih.gov |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron; calculated via quantum methods. nih.gov |

| ΔE (HOMO-LUMO Energy Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net |

Ab initio (from first principles) quantum chemistry methods are a broad class of computational procedures based on quantum mechanics. Density Functional Theory (DFT), as discussed previously, is one of the most widely used ab initio methods. For this compound, DFT calculations have been the primary tool for determining its minimum energy conformation, which corresponds to its most stable three-dimensional structure. nih.gov While other ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP) exist, the available literature predominantly reports the use of DFT for this specific molecule. These computational methods are also capable of calculating binding energies, for instance, the energy associated with the formation of hydrogen-bonded dimers between two molecules of this compound, although specific studies detailing these binding energies were not prominently found.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique can provide detailed information about how a solute molecule like this compound interacts with surrounding solvent molecules and the dynamics of these interactions.

While specific MD simulation studies focused solely on this compound are not extensively reported in the searched literature, related computational studies on similar compounds highlight the utility of such methods. For example, conformational search studies on 9-fluorenon-4-carboxamides have been carried out using molecular mechanics with an implicit solvent model to evaluate the exposure of the fluorenone core to an aqueous environment. umich.edu MD simulations with explicit solvent molecules would allow for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvents, and how these interactions influence the compound's conformational preferences and dynamics in solution.

Thermodynamic Property Predictions and Calculations

The prediction and calculation of thermodynamic properties are essential for understanding the stability and behavior of a compound under various conditions. For this compound, several key thermodynamic properties have been predicted using computational methods like the Joback and Crippen methods. chemeo.com These predictions provide valuable estimates for properties that may not have been determined experimentally.

For the parent compound, 9-fluorenone, extensive studies combining experimental methods (like adiabatic heat-capacity calorimetry and combustion calorimetry) with statistical calculations based on DFT have been performed. nist.govnist.gov This dual approach allows for mutual validation of the experimental and computational results, leading to highly reliable thermodynamic data. nist.gov The predicted thermodynamic data for this compound, presented in the table below, could similarly be validated through future experimental work.

| Property | Symbol | Predicted Value | Unit | Source/Method |

|---|---|---|---|---|

| Standard Gibbs Free Energy of Formation | ΔfG° | -32.74 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation (Gas, Standard) | ΔfH°gas | -190.69 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion | ΔfusH° | 25.39 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization | ΔvapH° | 80.85 | kJ/mol | Joback Calculated Property chemeo.com |

| Octanol/Water Partition Coefficient | logPoct/wat | 2.596 | Crippen Calculated Property chemeo.com | |

| Water Solubility | log10WS | -4.34 | mol/l | Crippen Calculated Property chemeo.com |

| Critical Pressure | Pc | 3708.97 | kPa | Joback Calculated Property chemeo.com |

Charge Transfer Complex Formation and Analysis

This compound and its derivatives are recognized as effective electron acceptors, enabling them to form charge transfer complexes (CTCs) with various electron donor molecules. The study of these complexes is crucial for understanding the electronic properties of these materials and their potential applications in organic electronics.

A significant study in this area involved the formation of two 1:1 charge-transfer organic complexes using tetrathiafulvalene (B1198394) (TTF) as the electron donor and a nitrated derivative of this compound, specifically 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid, as the acceptor. This research provided a detailed analysis of the structural and electronic consequences of complex formation.

In the solid state, the donor (TTF) and acceptor molecules were found to crystallize in alternating stacks. A key finding was the profound influence of the carboxylic acid group on the crystal packing. The carboxylic acid groups on the acceptor molecules formed centrosymmetric dimers through classical hydrogen bonds. This hydrogen bonding arrangement was found to be an unfavorable factor for charge transfer. This was demonstrated by comparing the complex with its methyl ester analogue, where the absence of the carboxylic acid hydrogen bonding resulted in a different crystal structure and a higher degree of charge transfer.

The degree of charge transfer (δ) was quantitatively estimated using Raman spectroscopy. For the complex containing the carboxylic acid derivative, the degree of charge transfer (δ1) was found to be 0.07. In contrast, for the methyl ester derivative complex, the value (δ2) was 0.14, indicating that the hydrogen bonding in the former complex limits the electronic interaction between the donor and acceptor stacks. These findings underscore the critical role that intermolecular interactions, such as hydrogen bonding, play in modulating the electronic properties of charge transfer complexes based on fluorenone carboxylic acids.

Applications of 9 Fluorenone 2 Carboxylic Acid in Advanced Materials and Catalysis

Integration in Organic Electronic Devices

9-Fluorenone-2-carboxylic acid and its derivatives have been investigated as fundamental components in the construction of organic electronic devices. guidechem.com The fluorenone moiety itself is recognized for its electron-accepting nature and high thermal stability, which are desirable characteristics for materials used in organic field-effect transistors, light-emitting diodes, and sensors. nih.gov The carboxylic acid function provides a versatile point of attachment for creating more complex molecules with tailored electronic properties.

Fluorenone-based molecular materials are a promising class of compounds for non-linear optics. researchgate.netbohrium.com NLO materials are capable of altering the properties of light, such as its frequency, and are essential for applications in photonics and optoelectronics. The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) structure, where electron-donating and electron-accepting groups are connected by a conjugated system. The electron-withdrawing nature of the fluorenone core makes it an excellent acceptor component in NLO chromophores.

Research on fluorene (B118485) derivatives has shown that their NLO properties are highly dependent on the terminal groups attached to the core structure. For instance, studies comparing fluorene derivatives with –N(CH₃)₂ (donor) and –NO₂ (acceptor) terminal groups revealed that the latter exhibited significantly larger dipole moments and enhanced two-photon absorption cross-sections. pku.edu.cn While specific NLO coefficients for this compound are not extensively documented, the general principles of molecular engineering suggest that its fluorenone core serves as a strong foundation for designing materials with substantial NLO activity. ucf.edu

The significant NLO properties of fluorenone materials make them suitable for various photonic and optoelectronic applications. bohrium.com

Second-Harmonic Generation (SHG): This is a process where two photons of the same frequency interact with an NLO material to generate a new photon with twice the frequency (half the wavelength). researchgate.net Fluorenone derivatives have been shown to be very efficient for SHG, a critical function in laser technology, for example, to create green lasers from infrared sources. researchgate.netbohrium.com

Terahertz (THz) Generation: Fluorenone-based organic crystals have been identified as highly effective materials for the generation and detection of THz radiation. researchgate.net THz waves, which lie between microwaves and infrared light on the electromagnetic spectrum, are used in spectroscopy and imaging. Certain fluorenone derivatives exhibit exceptionally large electro-optical coefficients, enabling efficient conversion of near-infrared light into the THz frequency range. researchgate.net

LEDs and Solar Cells: In the context of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), the fluorenone moiety is valued as an electron-accepting unit. nih.gov Fluorenone-based molecules have been synthesized and investigated as electron-transporting materials in photovoltaic devices. rsc.orgresearchgate.net Their electrochemical properties are suitable for effective electron transport from the light-absorbing layer to the electrode, a critical process for device efficiency. nih.govrsc.org The fluorenone fragment is considered a promising building block for constructing high-performance n-type (electron-transporting) semiconductors for solar cell applications. nih.gov

Charge-transfer (CT) complexes consist of an electron donor and an electron acceptor molecule. These materials are of great interest in material science due to their unique electrical and optical properties. A nitrated derivative of this compound, namely 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid (C2TNF), has been used as an electron acceptor to form a 1:1 charge-transfer complex with the electron donor tetrathiafulvalene (B1198394) (TTF). mdpi.com

The study of this complex revealed how molecular structure influences the degree of charge transfer. In the crystalline state, the carboxylic acid groups of the C2TNF molecules form hydrogen bonds, creating centrosymmetric dimers. This arrangement was found to be less favorable for charge transfer compared to a similar complex formed with the methyl ester derivative, where such hydrogen bonding is absent. The degree of charge transfer (δ), estimated using Raman spectroscopy, was found to be lower in the carboxylic acid complex. mdpi.com This research highlights the subtle interplay of intermolecular forces in determining the electronic properties of CT materials.

Table 1: Properties of Charge-Transfer Complexes Based on this compound Derivatives Interactive Data Table

| Acceptor Molecule | Donor Molecule | Complex Stoichiometry | Degree of Charge Transfer (δ) | Key Finding |

| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid (C2TNF) | Tetrathiafulvalene (TTF) | 1:1 | 0.07 | Hydrogen bonding involving the carboxylic acid group is an unfavorable factor for charge transfer. |

| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | Tetrathiafulvalene (TTF) | 1:1 | 0.14 | The absence of hydrogen bonding results in a higher degree of charge transfer. |

Source: MDPI, 2015. mdpi.com

Role in Polymer Science and Advanced Materials Development

The fluorenone structure is a key component in the synthesis of advanced polymers. 9-Fluorenone (B1672902) itself is used as a precursor for various resins, including benzoxazine (B1645224) and acrylate (B77674) resins, and as a modifier to enhance the performance of widely used polymers like polycarbonates and epoxy resins. nbinno.comchemicalbook.com

This compound serves as a valuable monomer or building block in polymer synthesis. guidechem.com The carboxylic acid group provides a reactive site for polymerization reactions, particularly polycondensation, with other monomers containing functional groups like alcohols or amines. This allows for the direct integration of the rigid and electronically active fluorenone unit into the main chain of polymers such as polyesters and polyamides.

Furthermore, imide-functionalized fluorenone derivatives have been synthesized and used to create n-type polymers for organic electronics. nih.gov These polymers exhibit unipolar n-type transport characteristics, making them suitable for applications in organic thin-film transistors. nih.gov The incorporation of the fluorenone core into the polymer backbone imparts desirable properties such as thermal stability and specific electronic functionalities, leading to the development of high-performance materials. nih.govwikipedia.org

Biological and Biomedical Research Applications of 9 Fluorenone 2 Carboxylic Acid

Design and Synthesis of Novel Therapeutic Agents

The 9-fluorenone (B1672902) core is a privileged scaffold in drug discovery, and the presence of a carboxylic acid group in 9-Fluorenone-2-carboxylic acid offers a versatile handle for synthetic modification. This allows for the systematic design and synthesis of novel therapeutic agents with a wide array of pharmacological activities. The chemical reactivity of the carboxylic acid moiety enables the creation of amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships.

Researchers have synthesized various derivatives from the 9-fluorenone scaffold, including Schiff bases, oximes, and chalcones, which have shown promise as therapeutic agents. nih.govnih.govresearchgate.net For instance, the synthesis of this compound itself can be achieved from 2-acetylfluorene (B1664035) through an oxidation reaction. researchgate.net This foundational compound then becomes a building block for more complex molecules. The strategic modification of the this compound backbone has led to the development of compounds with potential applications as antibiotics, anticancer, and antiviral agents. nih.gov The carboxylic acid group is a key pharmacophoric feature in many drugs, though medicinal chemists also explore bioisosteres to overcome potential limitations in metabolic stability or membrane permeability. nih.gov The adaptability of the 9-fluorenone structure allows for the generation of extensive compound libraries, which can be screened for various biological activities, underscoring its importance in the quest for new medicines.

Fluorescent Probes in Biological Imaging

Fluorescence imaging is a powerful, non-invasive technique for visualizing biological processes in real-time. The effectiveness of this technique heavily relies on the quality of the fluorescent probes used. The fluorene (B118485) ring system, a key component of this compound, is recognized for its high fluorescence quantum yield and photostability, making it an excellent candidate for the development of such probes. rsc.org

The inherent spectroscopic properties of the fluorene nucleus can be fine-tuned through chemical modifications, including the introduction of the keto group in fluorenone and the carboxylic acid functionalization. These modifications can alter the absorption and emission wavelengths, allowing for the design of probes for specific imaging applications. Fluorene-based probes are particularly promising for two-photon microscopy, an advanced imaging technique that allows for deeper tissue penetration and reduced photodamage, making it ideal for live-cell and in-vivo imaging. rsc.orgbioworld.com While research has also highlighted the use of the related 9-fluorenone-1-carboxylic acid in enhancing the performance of organic solar cells by extending exciton lifetime—a property linked to fluorescence—it underscores the potential of the fluorenone carboxylic acid family in optical applications. nih.gov The development of probes derived from this compound could therefore enable researchers to track molecules, monitor cellular events, and gain deeper insights into the complex workings of biological systems. nih.gov

Anti-proliferative Activity and Antitumor Agent Development

The search for novel anticancer agents is a cornerstone of biomedical research, and compounds derived from 9-fluorenone have demonstrated significant potential in this area. nih.govmdpi.com The 9-fluorenone scaffold is present in benfluron, a known antineoplastic agent. nih.gov Furthermore, various derivatives of 9-fluorenone have exhibited cytotoxic properties against cancer cell lines.

Notably, Schiff base metal complexes derived from 9-fluorenone have been reported to possess antitumor activity. nih.gov Polyarylated fluorene derivatives have also shown promising cytotoxic effects. researchgate.net The anti-proliferative activity of these compounds is often linked to their ability to interfere with fundamental cellular processes, such as cell division. The development of antitumor agents based on the this compound structure allows for the creation of targeted therapies that can selectively act on cancer cells while minimizing damage to healthy tissues. The ability to modify the core structure provides a pathway to optimize efficacy and reduce potential side effects, making it a valuable platform for oncological drug discovery.

Tubulin Interacting Compounds as Therapeutic Targets

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and the maintenance of cell shape. Their importance in mitosis makes them a well-validated and highly attractive target for the development of anticancer drugs. Several clinically successful chemotherapeutic agents, such as paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics.

Recent research has identified the this compound scaffold as a promising starting point for the development of new tubulin-interacting compounds. nih.gov Specifically, the introduction of a hydrophobic group at the 7-position of the this compound structure has been shown to generate potent tubulin binders. nih.govresearchgate.net This strategic modification allows these novel compounds to interfere with microtubule function, leading to the inhibition of cancer cell proliferation.

Derivatives of this compound exert their anticancer effects by directly interacting with tubulin and disrupting the normal dynamics of microtubule assembly and disassembly. Fluorenone-azomethines, for example, have been shown to strongly inhibit the assembly of microtubules in vitro and can also disrupt pre-formed microtubules. nih.gov This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death). By binding to tubulin, these compounds prevent the formation of the mitotic spindle, a crucial structure for the segregation of chromosomes during cell division, thereby halting the proliferation of rapidly dividing cancer cells. nih.gov

The interaction of this compound derivatives with tubulin and their effects on cancer cells have been confirmed through a variety of experimental techniques. nih.govresearchgate.net

Fluorescent Microscopy: Immunofluorescence microscopy is used to visualize the microtubule network within cells. Treatment with active fluorenone derivatives leads to a visible and reversible destruction of the microtubule cytoskeleton. nih.gov This technique provides direct visual evidence of the compound's mechanism of action at a subcellular level.

Flow Cytometry: This technique is employed to analyze the cell cycle distribution of a population of cells. By treating cancer cells with this compound derivatives and staining the DNA with a fluorescent dye, researchers can quantify the percentage of cells in each phase of the cell cycle. These assays have confirmed that the compounds cause an accumulation of cells in the G2/M phase, consistent with the disruption of microtubule function during mitosis. nih.govresearchgate.net

Sedimentation Assay: This in vitro assay directly measures the polymerization of purified tubulin into microtubules. The process can be monitored by measuring the increase in light scattering or turbidity as microtubules form. The addition of this compound-based inhibitors to the reaction mixture prevents this increase in turbidity, demonstrating their ability to directly inhibit tubulin polymerization. This assay confirms that the cellular effects are due to a direct interaction with tubulin. nih.govresearchgate.net

Antimicrobial Activity of this compound Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for the discovery of new antimicrobial agents. The 9-fluorenone scaffold has emerged as a promising framework for the development of such compounds. Derivatives of 9-fluorenone have demonstrated activity against a range of microbial pathogens. nih.govmdpi.com

Schiff bases synthesized from 9-fluorenone have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In another line of research, fluorenyl-hydrazonothiazole derivatives were synthesized and evaluated for their effectiveness against multidrug-resistant microorganisms. nih.gov Furthermore, thiosemicarbazones derived from fluoren-9-one have been identified as having potential as pharmaceutical agents with antimicrobial properties. mdpi.com The versatility of the this compound structure allows for the creation of a diverse library of compounds that can be screened for antimicrobial activity, providing a valuable avenue for the development of new treatments for infectious diseases.

Cross-linking of Proteins via Multi-photon Excitation Processes

This compound has been identified as a photosensitizer capable of initiating the cross-linking of proteins through multi-photon excitation processes. nih.gov In specific research, it has been utilized for three-photon absorption to induce these cross-linking reactions. nih.gov This process involves the simultaneous absorption of multiple photons, which provides the energy required to initiate the chemical bonding between protein molecules.

A notable application of this technique was the cross-linking of the enzyme alkaline phosphatase. nih.gov A significant finding from this research was that the enzyme retained its enzymatic activity even after the cross-linking process. nih.gov This demonstrates the potential of using this compound in processes where preserving the biological function of the proteins is crucial.

The extent of the cross-linking can be quantified. nih.gov Researchers have measured the degree of cross-linking by observing the fluorescence loss of labeled dextrans and correlating it with the exposure dose of the laser. nih.gov This allows for a controlled and measurable approach to protein matrix formation.

| Parameter | Description | Finding |

| Compound | Photosensitizer used | This compound |

| Process | Method of excitation | Three-photon absorption |

| Application | Example of cross-linked protein | Alkaline phosphatase |

| Outcome | Effect on protein function | Enzymatic activity was retained |

| Measurement | Method to quantify cross-linking | Correlation of fluorescence loss of labeled dextrans with exposure dose |

Electrochemical Sensors for Biological Analytes

Based on the provided search results, there is no specific information available regarding the application of this compound in the development or use of electrochemical sensors for the detection of biological analytes. While the broader class of fluorenone derivatives has been explored in the context of electrochemical sensors, the specific use of this compound for this purpose is not detailed in the search results.

Reaction Mechanisms and Chemical Transformations Involving 9 Fluorenone 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions

The carboxylic acid moiety at the 2-position of the fluorenone ring is a primary site for nucleophilic acyl substitution reactions. These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophilic group. Generally, the reactivity of carboxylic acids in these transformations is lower than that of their more activated derivatives, such as acid chlorides or anhydrides. pressbooks.publibretexts.orglibretexts.org This is because the hydroxide (B78521) ion is a poor leaving group. libretexts.org Consequently, these reactions often necessitate the use of acid catalysts or the prior conversion of the carboxylic acid into a more reactive intermediate. libretexts.org

Common nucleophilic acyl substitution reactions for 9-fluorenone-2-carboxylic acid would include esterification and amidation.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form the corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol nucleophile.

Amidation: The formation of an amide from this compound and an amine typically requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by the amine. libretexts.org

While this compound is known to be a precursor for various derivatives, specific kinetic and mechanistic data for its nucleophilic acyl substitution reactions are not extensively detailed in the readily available literature. guidechem.com However, the general principles of these reactions are well-established for aromatic carboxylic acids. pressbooks.publibretexts.orguomustansiriyah.edu.iq

| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group |

|---|---|---|

| Acid Chloride | Most Reactive | Cl⁻ |

| Acid Anhydride | ↓ | RCOO⁻ |

| Ester | ↓ | RO⁻ |

| Carboxylic Acid | ↓ | OH⁻ |

| Amide | Least Reactive | NH₂⁻ |

Intramolecular Cyclization Processes

The rigid structure of the fluorenone core makes this compound and its derivatives interesting substrates for intramolecular cyclization reactions to generate more complex polycyclic aromatic hydrocarbons (PAHs). rsc.orgnih.gov While specific examples starting directly from this compound are not prevalent in the searched literature, related transformations of biaryl carboxylic acids provide insight into potential pathways.

One such pathway is the photocatalyzed intramolecular radical cyclization of biarylcarboxylic acids to form fluorenones. organic-chemistry.org This type of reaction suggests that derivatives of this compound could be designed to undergo further intramolecular cyclizations. For instance, a suitably substituted ester or amide derivative could potentially be induced to cyclize onto the fluorenone ring system, leading to the formation of new fused rings.

Palladium-catalyzed dehydrogenative cyclization is another powerful method for the synthesis of fluorenone derivatives from benzophenones. acs.org This highlights the utility of transition metal catalysis in forming the fluorenone core, a strategy that could potentially be adapted for more complex cyclizations involving derivatives of this compound.

Photochemical Reactions and Excited State Dynamics

The photochemistry of 9-fluorenone (B1672902) and its derivatives is a subject of considerable research interest due to the molecule's sensitivity to its environment. nycu.edu.tw The absorption spectrum of 9-fluorenone in various solvents displays multiple bands corresponding to different electronic transitions. nycu.edu.twresearchgate.net The lowest energy absorption is typically attributed to an n-π* transition, while π-π* transitions occur at higher energies. nycu.edu.tw

Upon photoexcitation, 9-fluorenone undergoes rapid intersystem crossing (ISC) from the initially excited singlet state (S₁) to the triplet state (T₁). nycu.edu.tw In nonpolar solvents, the triplet quantum yield is nearly quantitative. nycu.edu.tw The dynamics of these processes occur on an ultrafast timescale, with internal conversion from higher excited states to S₁ happening within picoseconds. acs.org

The nature of the lowest excited singlet state can be solvent-dependent. In nonpolar solvents, S₁ is typically of n-π* character, whereas in polar solvents, the π-π* state can become the lowest excited singlet state. nycu.edu.tw This switch in the nature of the excited state has profound implications for the photophysical properties, including the efficiency of intersystem crossing. nycu.edu.tw

The presence of the carboxylic acid group in this compound is expected to influence these photochemical properties. The carboxylic acid moiety can participate in hydrogen bonding, which can affect the energy levels of the excited states and provide additional non-radiative decay pathways.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime | Lowest Singlet Excited State |

|---|---|---|---|---|

| Hexane | ~380 | ~500 | ~110 ps | n-π |

| Acetonitrile | Bathochromic shift | Bathochromic shift | ~16 ns | π-π |

| Methanol (B129727) | - | ~570 | - | π-π* (H-bonded complex) |

Data compiled from reference nycu.edu.tw.

Hydrogen Bonding Interactions and Dynamics in Solution

The carboxylic acid group of this compound is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This dual capability allows for the formation of intermolecular hydrogen bonds with solvent molecules and potentially with other molecules of this compound, leading to the formation of dimers or larger aggregates.

In protic solvents, such as alcohols, the formation of hydrogen bonds between the solvent and the fluorenone moiety can lead to significant changes in the spectroscopic and photophysical properties. For instance, the fluorescence of fluorenone derivatives can be quenched in the presence of hydrogen-bonding solvents. nih.gov This quenching is often attributed to the formation of a hydrogen-bonded complex that facilitates non-radiative decay pathways. nycu.edu.tw

The dynamics of these hydrogen bonding interactions can be studied using techniques such as time-resolved infrared spectroscopy, which can probe the vibrational modes of the carboxylic acid group and their changes upon hydrogen bond formation and dissociation. The formation of dimeric structures through hydrogen bonding is a well-known phenomenon for carboxylic acids and can be observed through changes in the carbonyl stretching frequency in the infrared spectrum.

Radical Formation and Stability

The fluorenone scaffold can be involved in radical reactions. For instance, the synthesis of fluorenones can proceed through the intramolecular cyclization of acyl radicals generated from biarylcarboxylic acids. organic-chemistry.org This suggests that under appropriate conditions, the carboxylic acid group of this compound could be converted into an acyl radical.

Furthermore, some fluorene (B118485) derivatives have been shown to decompose into stable radicals. researchgate.net The stability of these radicals is likely due to the extensive delocalization of the unpaired electron over the polycyclic aromatic system. While direct evidence for radical formation from this compound was not found in the searched literature, the potential for such species to exist as reactive intermediates or stable products under certain conditions is plausible. Electron Paramagnetic Resonance (EPR) spectroscopy would be the primary technique for the detection and characterization of such radical species. nih.govresearchgate.netsrce.hr

Solvent Effects on Reactivity and Spectroscopic Behavior

The reactivity and spectroscopic properties of this compound are highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance (and thus its absorption or emission spectrum) with a change in solvent polarity. digitellinc.comresearchgate.netresearchgate.net

For 9-fluorenone and its derivatives, changes in solvent polarity can alter the relative energies of the n-π* and π-π* excited states. nycu.edu.tw In nonpolar solvents, the n-π* transition is typically at lower energy, while in polar solvents, the π-π* transition is stabilized and shifted to lower energy, often becoming the lowest energy transition. nycu.edu.tw This shift is due to the larger dipole moment of the π-π* excited state compared to the ground state, leading to stronger stabilizing interactions with polar solvent molecules. nycu.edu.tw

These solvent-induced changes in the electronic structure have a direct impact on the photophysical properties, such as the fluorescence quantum yield and lifetime. As mentioned previously, protic solvents can also engage in hydrogen bonding, which further modifies the spectroscopic behavior. nycu.edu.twnih.gov The reactivity of this compound in reactions such as nucleophilic acyl substitution can also be influenced by the solvent, as the solvent can affect the stability of the reactants, transition states, and products.

| Solvent Property | Effect on Absorption/Emission | Underlying Reason |